4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of bromine, chlorine, and furan groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce furanones and dihydrofuran derivatives, respectively.
Scientific Research Applications
4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide: Similar in structure but lacks the chlorine atom.
4-bromo-N-(furan-2-ylmethyl)benzamide: Similar but with an amide group instead of the sulfonamide group
Uniqueness
4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the furan and benzenesulfonamide groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C11H9BrClNO3S |
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Molecular Weight |
350.62 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9BrClNO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
InChI Key |
LSJTZHWUUGSMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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